molecular formula C12H18ClN3O B1422055 2-chloro-N-[1-(cyclohexylmethyl)-1H-pyrazol-5-yl]acetamide CAS No. 1311314-57-4

2-chloro-N-[1-(cyclohexylmethyl)-1H-pyrazol-5-yl]acetamide

Cat. No. B1422055
M. Wt: 255.74 g/mol
InChI Key: RDQTYRGWJSMWMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-N-[1-(cyclohexylmethyl)-1H-pyrazol-5-yl]acetamide, commonly referred to as CMPA, is an important chemical used in various scientific research applications. CMPA is a synthetic compound that has been used for a variety of laboratory experiments, and it has been found to have a variety of biochemical and physiological effects. In

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

One significant application of pyrazole-acetamide derivatives, such as 2-chloro-N-[1-(cyclohexylmethyl)-1H-pyrazol-5-yl]acetamide, is in the synthesis and characterization of coordination complexes, which demonstrate notable antioxidant activity. In a study by Chkirate et al. (2019), two pyrazole-acetamide derivatives were synthesized and used to create Co(II) and Cu(II) coordination complexes. These complexes exhibited significant in vitro antioxidant activity, highlighting the potential of pyrazole-acetamide derivatives in developing antioxidants and related therapeutic agents (Chkirate et al., 2019).

Inhibition of Fatty Acid Synthesis in Algae

Chloroacetamide derivatives, including 2-chloro-N-[1-(cyclohexylmethyl)-1H-pyrazol-5-yl]acetamide, have been utilized as herbicides, demonstrating their ability to inhibit fatty acid synthesis in algae. Weisshaar and Böger (1989) explored the use of chloroacetamides like alachlor and metazachlor, which showed effectiveness in controlling annual grasses and broad-leaved weeds in various crops (Weisshaar & Böger, 1989).

Synthesis of Hybrid Molecules

The reactivity of pyrazole-4-carbonitrile derivatives with chloroacetamide has been explored to create hybrid molecules with potential pharmaceutical applications. Dotsenko et al. (2020) investigated the reaction of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile with chloroacetamide, leading to the synthesis of hybrid molecules containing nicotinonitrile and pyrazole units. This suggests a pathway for developing novel compounds with potential medicinal properties (Dotsenko et al., 2020).

properties

IUPAC Name

2-chloro-N-[2-(cyclohexylmethyl)pyrazol-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN3O/c13-8-12(17)15-11-6-7-14-16(11)9-10-4-2-1-3-5-10/h6-7,10H,1-5,8-9H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDQTYRGWJSMWMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2C(=CC=N2)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[1-(cyclohexylmethyl)-1H-pyrazol-5-yl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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